![molecular formula C27H31ClN6O2 B2579246 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902929-55-9](/img/no-structure.png)
1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H31ClN6O2 and its molecular weight is 507.04. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have recently developed a new class of materials called “glassy gels.” These materials combine the hardness of glassy polymers with the stretchability of gels. Despite containing over 50% liquid, glassy gels are difficult to break and can stretch up to five times their original length without fracturing. When heated, they return to their original shape. Their highly adhesive surface and efficient electrical conductivity make them promising for applications in flexible electronics, sensors, and biomedical devices .
- Quantum science is at the forefront of technological progress. The United Nations has declared 2025 as the International Year of Quantum Science and Technology. This compound’s unique properties may contribute to quantum computing, quantum communication, and quantum sensing technologies. Its behavior at the molecular level could be harnessed for quantum information processing .
- SPH is a meshless numerical method used for simulating fluid dynamics and multiphase flows. Researchers can apply SPH to model the behavior of this compound in different solvents, study its dispersion, and predict its transport properties. Understanding its behavior at the molecular level can aid in optimizing processes involving liquid-phase reactions .
Glassy Gels for Advanced Materials
Quantum Science and Technology
Smoothed Particle Hydrodynamics (SPH) Simulations
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a triazoloquinazolinone derivative, followed by the addition of an isobutyl group and a chloro group.", "Starting Materials": [ "4-(5-chloro-2-methylphenyl)piperazine", "3-oxopropyl triazoloquinazolinone", "isobutyl magnesium bromide", "diethyl carbonate", "potassium carbonate", "acetic acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "The piperazine derivative is reacted with the triazoloquinazolinone derivative in the presence of diethyl carbonate and potassium carbonate to form the desired compound.", "The resulting compound is then reacted with isobutyl magnesium bromide in the presence of diethyl ether to add the isobutyl group.", "The chloro group is then added by reacting the compound with acetic acid and sodium hydroxide in the presence of ethanol and water." ] } | |
CAS RN |
902929-55-9 |
Product Name |
1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molecular Formula |
C27H31ClN6O2 |
Molecular Weight |
507.04 |
IUPAC Name |
1-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C27H31ClN6O2/c1-18(2)17-33-26(36)21-6-4-5-7-22(21)34-24(29-30-27(33)34)10-11-25(35)32-14-12-31(13-15-32)23-16-20(28)9-8-19(23)3/h4-9,16,18H,10-15,17H2,1-3H3 |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



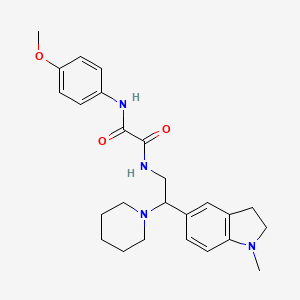
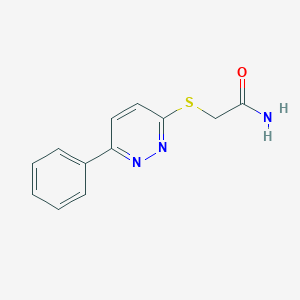
![[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride](/img/structure/B2579166.png)

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)

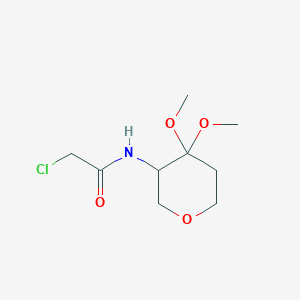
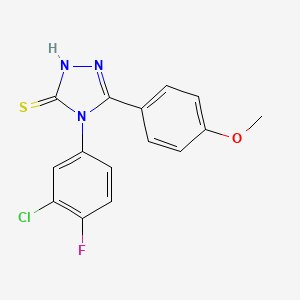
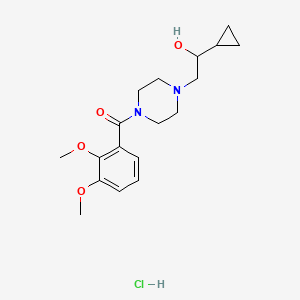

![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)
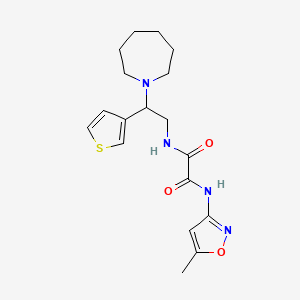
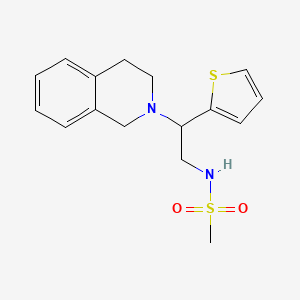
![1-(2-Oxa-7-azaspiro[3.4]octan-7-yl)prop-2-en-1-one](/img/structure/B2579186.png)